Anemarrhenasaponin III

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

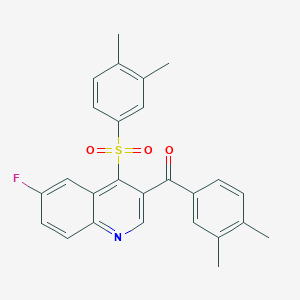

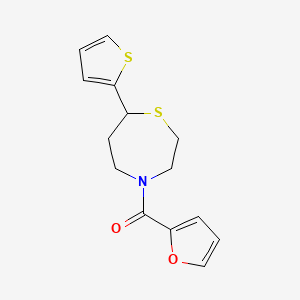

Anemarrhenasaponin III is a steroidal saponin compound isolated from the rhizomes of Anemarrhena asphodeloides, a plant commonly used in traditional Chinese medicine. The compound is known for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-platelet aggregation properties .

作用機序

Target of Action

Anemarrhenasaponin III, a steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides Bunge , has been found to interact with several targets. These include VEGFR, X-linked inhibitor of apoptosis protein (XIAP), B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1), thromboxane (Tx) A2 receptor, mTOR, NF-κB, COX-2, MMPs, and acetylcholinesterase (AChE) . These targets play crucial roles in various biological processes, including cell proliferation, inflammation, coagulation, and neuronal disorders .

Mode of Action

This compound interacts with its targets to exert its pharmacological effects. For instance, it inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and growth . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells .

Biochemical Pathways

The compound affects several biochemical pathways. It has been found to suppress the SHH-WNT-Matrix metalloproteinases (MMPs) pathway , which is involved in cell proliferation and migration. By inhibiting this pathway, this compound can suppress the progression of certain cancers .

Pharmacokinetics

It is known that the compound’s bioavailability and efficacy can be influenced by various factors, including its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

This compound has multiple pharmacological activities. It has been found to have anti-cancer, anti-neuronal disorders, anti-inflammatory, and anti-coagulant effects . For example, it can inhibit the proliferation of cancer cells and induce their apoptosis . It can also suppress inflammation by inhibiting the production of pro-inflammatory cytokines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . Moreover, the compound’s action can also be influenced by the physiological environment, such as the presence of other molecules and the pH of the environment .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Anemarrhenasaponin III involves multiple steps, including glycosylation reactions. The compound is typically synthesized through the attachment of sugar moieties to the aglycone part of the molecule. The reaction conditions often involve the use of catalysts and protective groups to ensure the selective formation of glycosidic bonds .

Industrial Production Methods: Industrial production of this compound primarily relies on extraction from the rhizomes of Anemarrhena asphodeloides. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques like high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions: Anemarrhenasaponin III undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.

Reduction: The double bonds in the aglycone part can be reduced to single bonds.

Substitution: The glycosidic bonds can be hydrolyzed and substituted with different sugar moieties.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

科学的研究の応用

Chemistry: Used as a reference compound in the study of steroidal saponins and their derivatives.

Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.

Medicine: Demonstrated anti-tumor activity against various cancer cell lines, including HepG2 and SGC7901.

類似化合物との比較

Anemarrhenasaponin III is unique among steroidal saponins due to its specific glycosidic structure and pharmacological profile. Similar compounds include:

Timosaponin AIII: Known for its anti-cancer and anti-inflammatory properties.

Anemarrhenasaponin I: Exhibits anti-tumor activity by inhibiting the Sonic Hedgehog (SHH) signaling pathway.

Anemarsaponin B: Demonstrates moderate cytotoxicity against cancer cell lines.

特性

IUPAC Name |

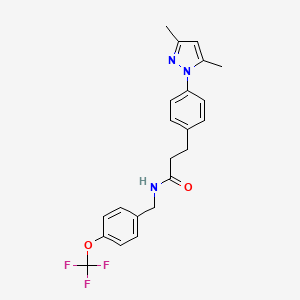

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H64O14/c1-17-7-12-39(48-16-17)18(2)25-33(53-39)29(44)26-21-6-5-19-13-20(8-10-37(19,3)22(21)9-11-38(25,26)4)49-36-34(31(46)28(43)24(15-41)51-36)52-35-32(47)30(45)27(42)23(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEHHXRFTMAICH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)O)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2765819.png)

![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/new.no-structure.jpg)

![2-[2-(dimethylamino)ethoxy]-4-fluoroaniline](/img/structure/B2765826.png)

![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2765828.png)

![3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2765838.png)

![6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2765840.png)